molecular formula C18H18N4O2 B3889327 2'-methoxy-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]biphenyl-3-carboxamide

2'-methoxy-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]biphenyl-3-carboxamide

Cat. No. B3889327
M. Wt: 322.4 g/mol
InChI Key: VGNLJTACFQLFAY-UHFFFAOYSA-N
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Description

The compound “2’-methoxy-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]biphenyl-3-carboxamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. Attached to one of these rings is a methoxy group (OCH3) and a carboxamide group (CONH2). The carboxamide is further substituted with an ethyl group that is connected to a 1,2,3-triazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the methoxy group, and the formation of the carboxamide group. The 1,2,3-triazole ring could be introduced through a click reaction, a commonly used method for synthesizing 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two rings, resulting in different conformations. The presence of the methoxy group, carboxamide group, and 1,2,3-triazole ring would also contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be replaced with a different group through nucleophilic substitution. The carboxamide group could participate in condensation reactions. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxamide group and the potentially aromatic 1,2,3-triazole ring could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,3-triazole derivatives have been studied for their biological activities, including antimicrobial, anticancer, and antiviral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of synthesis methods for producing it more efficiently or with different substitutions .

properties

IUPAC Name

3-(2-methoxyphenyl)-N-[2-(triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-17-8-3-2-7-16(17)14-5-4-6-15(13-14)18(23)19-9-11-22-12-10-20-21-22/h2-8,10,12-13H,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNLJTACFQLFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)NCCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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